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Compound of Interest

Compound Name:
2-Amino-N-[2-(1-cyclohexen-1-

YL)ethyl]benzamide

CAS No.: 825657-70-3

Cat. No.: B1271727

Get Quote

Focus: Entinostat (MS-275), Mocetinostat (MGCD0103), and Chidamide (Tucidinostat/HBI-

8000)

Executive Summary: The Benzamide Advantage
In the landscape of epigenetic therapy, Histone Deacetylase (HDAC) inhibitors are pivotal.[1]

While hydroxamic acids (e.g., Vorinostat, Panobinostat) act as pan-HDAC inhibitors with broad

"off-target" toxicity, benzamide-based inhibitors offer a distinct pharmacological advantage:

Class I Isoform Selectivity.

This guide critically reviews three structurally similar benzamides—Entinostat, Mocetinostat,

and Chidamide. Unlike their hydroxamic acid counterparts, these compounds utilize a 2-amino-

benzamide zinc-binding group (ZBG) that preferentially targets HDACs 1, 2, and 3. This

selectivity profile aims to maximize efficacy in hematological and solid tumors while mitigating

the fatigue and cardiotoxicity associated with pan-HDAC inhibition.
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Key Takeaway for Developers: While Entinostat failed to demonstrate overall survival benefits

in Phase III breast cancer trials (E2112), Chidamide has successfully secured regulatory

approval in China and Japan for both lymphoma and breast cancer, highlighting the critical

importance of trial design and indication selection over pure scaffold potency.

Technical Comparison: Compound Profiles
The following data synthesizes biochemical potency and pharmacokinetic (PK) parameters.

Note the distinct "slow-on/slow-off" binding kinetics typical of benzamides, contributing to their

extended pharmacodynamic effects.

Table 1: Biochemical and Pharmacokinetic Profiling[2]
Feature Entinostat (MS-275)

Mocetinostat

(MGCD0103)

Chidamide (HBI-

8000)

Primary Targets HDAC 1, 3 (Class I)
HDAC 1, 2 (Class I),

HDAC 11

HDAC 1, 2, 3 (Class

I), HDAC 10

Selectivity
High (Class I > Class

II)

High (Class I/IV

specific)

Moderate (Class I +

IIb)

IC50 (HDAC1) ~180 nM 150 nM ~95 nM

IC50 (HDAC2) ~1.1 µM (Weak) 290 nM ~160 nM

IC50 (HDAC3) ~2.3 µM 1.66 µM (Weak) ~67 nM

T_max 0.5 – 2.0 h 0.5 – 1.0 h 1 – 2 h

Half-life (T1/2)
36 – 113 h (Very

Long)
9 – 12 h 17 – 18 h

Dosing Schedule Weekly (QW) 3x Weekly (TIW) 2x Weekly (BIW)

Clinical Status
Phase III (Failed in

BC)

Phase II (Active in

Lymphoma)

Approved

(China/Japan: PTCL,

BC, ATLL)
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Expert Insight: Entinostat’s exceptionally long half-life allows for weekly dosing, a significant

compliance advantage. However, Chidamide’s balanced potency against HDAC 1, 2, and 3 (low

nanomolar range) likely contributes to its broader clinical success compared to Mocetinostat's

weaker HDAC3 inhibition.

Mechanism of Action (MOA) Visualization
The benzamide ZBG enters the HDAC active site, chelating the Zinc ion required for catalysis.

This inhibition prevents the removal of acetyl groups from histone lysine residues, leading to

chromatin relaxation and the re-expression of silenced tumor suppressor genes (e.g., CDKN1A

encoding p21).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benzamide Inhibitor
(Entinostat/Chidamide)

Class I HDAC Active Site
(Zn2+ Chelation)

 Binds

Inhibition of Deacetylation

 Causes

Histone Hyperacetylation
(H3K9ac, H4K16ac)

 Accumulates Acetyl Groups

Chromatin Relaxation
(Euchromatin Formation)

 Remodels

Re-expression of
Tumor Suppressors

 Promotes

p21 (WAF1) Upregulation
BAX Activation

 Triggers

G1 Cell Cycle Arrest
Apoptosis / Differentiation

 Results in

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1271727/docs?utm_src=pdf-body-img#comparative-guide-benzamide-scaffold-hdac-inhibitors-in-clinical-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Mechanism of Action for Benzamide HDAC Inhibitors.[2] High-contrast nodes indicate

key molecular checkpoints.

Critical Analysis of Clinical Performance
The Breast Cancer Divergence: Entinostat vs.
Chidamide
A pivotal comparison exists in Hormone Receptor-positive (HR+) breast cancer, where HDAC

inhibitors are used to reverse resistance to Aromatase Inhibitors (AIs).

Entinostat (Trial E2112):

Design: Phase III, Randomized, Double-blind. Entinostat + Exemestane vs. Placebo +

Exemestane.

Outcome:Failed. Median Overall Survival (OS) was 23.4 months (Entinostat) vs. 21.7

months (Placebo), HR = 0.99 (p=0.94).

Analysis: Despite hitting the target (confirmed by PBMC acetylation), the addition of

Entinostat added toxicity (neutropenia) without extending survival in a heavily pre-treated

population.

Chidamide (ACE Trial):

Design: Phase III, Randomized. Chidamide + Exemestane vs. Placebo + Exemestane.

Outcome:Success. Median PFS was 7.4 months (Chidamide) vs. 3.8 months (Placebo).

Why the difference? The Chidamide trial (ACE) showed a significant PFS benefit which led

to approval in China. The discrepancy may lie in the specific inhibition profile (Chidamide

targets HDAC10 and has stronger HDAC3 potency than Entinostat) or differences in

patient population sensitivity.

Hematological Malignancies: Lymphoma
Mocetinostat: Demonstrated durable responses in Relapsed/Refractory Hodgkin Lymphoma

(HL) and DLBCL in Phase II. However, development has been slower, partly due to early
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concerns regarding pericardial effusion, though later studies clarified this risk.

Chidamide: Approved for Peripheral T-Cell Lymphoma (PTCL) in China.[3][4][5] The pivotal

Phase II trial showed an Overall Response Rate (ORR) of 28%, with durable responses. It is

also approved for Adult T-cell Leukemia/Lymphoma (ATLL) in Japan, showing its versatility in

T-cell malignancies.

Experimental Protocols
To validate these compounds in your own pipeline, use the following self-validating protocols.

Protocol A: Fluorometric HDAC Isoform Selectivity
Assay
Objective: To verify Class I selectivity (HDAC 1-3) vs. Class II (HDAC 6).

Reagent Prep:

Substrate: Use a Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) for Class I and a specific

substrate (e.g., Boc-Lys(Tfa)-AMC) for Class IIa if testing selectivity.

Enzymes: Recombinant human HDAC1, HDAC3/NCoR2 complex, and HDAC6.

Reaction Setup:

In a 96-well black microplate, dilute test compounds (Entinostat, Chidamide) in DMSO (10-

point dose-response, 1 nM to 10 µM).

Add diluted HDAC enzyme (optimized concentration per isoform, typically 1-5 ng/µL) in

Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

Pre-incubation: Incubate compound and enzyme for 30 mins at 37°C. Critical Step:

Benzamides exhibit slow-binding kinetics; insufficient pre-incubation will underestimate

potency.

Initiation:

Add Fluorogenic Substrate (50 µM final). Incubate for 30-60 mins at 37°C.
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Development:

Add Developer Solution (Trypsin/TSA) to cleave the deacetylated substrate and release

the fluorophore (AMC). Incubate 15 mins.

Detection:

Read Fluorescence at Ex/Em = 360/460 nm.

Validation:

Calculate IC50.[6][7][8][9][10][11] Valid assay if Reference Inhibitor (Trichostatin A) IC50 is

within 2-fold of historical mean.

Protocol B: LC-MS/MS Pharmacokinetic Profiling
(Plasma Stability)
Objective: To compare the half-life advantage of Entinostat vs. Mocetinostat.

Sample Collection:

Administer compound (PO or IV) to SD rats (n=3/group).

Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72h (extended timepoints required for

Entinostat).

Extraction:

Mix 50 µL plasma with 150 µL Acetonitrile (containing Internal Standard, e.g.,

Tolbutamide).

Vortex 1 min, Centrifuge 10,000g for 10 mins. Collect supernatant.

LC-MS/MS Conditions:

Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50 mm.
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Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Gradient

elution.

MS Mode: MRM (Multiple Reaction Monitoring).

Entinostat Transition: 377.1 -> 231.1 m/z.

Chidamide Transition: 391.2 -> 266.1 m/z.

Analysis:

Calculate Cmax, Tmax, AUC(0-inf), and T1/2 using non-compartmental analysis

(WinNonlin or similar).

Success Criteria: Entinostat T1/2 must exceed 24h to validate the "weekly dosing"

phenotype.

Safety & Toxicity Profile
Benzamides generally spare patients from the severe thrombocytopenia seen with pan-HDAC

inhibitors, but they carry distinct risks.

Toxicity Entinostat Mocetinostat Chidamide

Hematological
Neutropenia (Grade

3/4: 20%)

Neutropenia,

Lymphopenia

Thrombocytopenia

(22%), Neutropenia

Gastrointestinal Diarrhea, Nausea Nausea, Anorexia Nausea, Vomiting

Metabolic
Hypophosphatemia

(Distinctive)
Fatigue Fatigue

Cardiac Low risk
Pericardial effusion

(Rare, monitored)

QTc prolongation

(Monitor)
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/publication/51109392_Mocetinostat_MGCD0103_A_review_of_an_isotype-specific_histone_deacetylase_inhibitor
https://www.researchgate.net/publication/221858468_Phase_I_study_of_chidamide_CS055HBI-8000_a_new_histone_deacetylase_inhibitor_in_patients_with_advanced_solid_tumors_and_lymphomas
https://bpsbioscience.com/mocetinostat-mgcd0103-27109
https://www.caymanchem.com/product/18287/mocetinostat
https://pmc.ncbi.nlm.nih.gov/articles/PMC8470702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8470702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8470702/
https://www.researchgate.net/figure/IC50-values-of-HDAC-inhibition-57-71-73_tbl2_338924434
https://exchemistry.com/histone-deacetylase-inhibitors/MGCD0103.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10644001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10644001/
https://www.apexbt.com/mocetinostat-mgcd0103-mg0103.html
https://pubmed.ncbi.nlm.nih.gov/22362161/
https://pubmed.ncbi.nlm.nih.gov/22362161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3711100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3711100/
https://www.medchemexpress.com/Mocetinostat.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3251867/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3251867/
https://www.mdpi.com/1420-3049/20/3/3898
https://www.benchchem.com/product/b1271727/docs#comparative-guide-benzamide-scaffold-hdac-inhibitors-in-clinical-development
https://www.benchchem.com/product/b1271727/docs#comparative-guide-benzamide-scaffold-hdac-inhibitors-in-clinical-development
https://www.benchchem.com/product/b1271727/docs#comparative-guide-benzamide-scaffold-hdac-inhibitors-in-clinical-development
https://www.benchchem.com/product/b1271727/docs#comparative-guide-benzamide-scaffold-hdac-inhibitors-in-clinical-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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